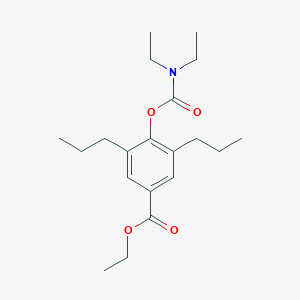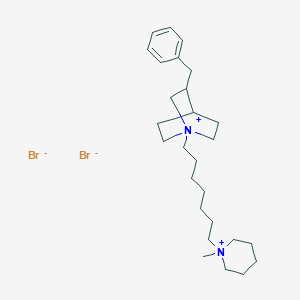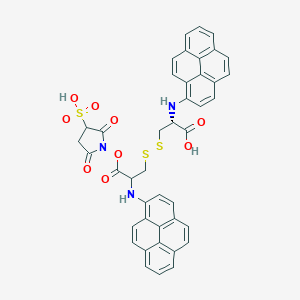
1,3-Benzenedicarboxamide, N,N'-dicyclohexyl-N,N'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxamide, N,N'-dicyclohexyl-N,N'-dimethyl- is a chemical compound that is commonly referred to as DCDC. This compound has been widely studied for its potential use in various scientific research applications. DCDC is a white crystalline powder that is soluble in organic solvents, but insoluble in water. The molecular formula for DCDC is C24H36N2O2.
Wirkmechanismus
The mechanism of action of DCDC is not fully understood. However, it is believed that this compound acts as an electron-transporting material in organic electronic devices. DCDC has been found to have a high electron mobility, which makes it an ideal material for use in these devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of DCDC. However, studies have shown that this compound is not toxic to cells and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCDC in lab experiments is its high purity and stability. This compound has a long shelf life and can be easily stored. However, one limitation of using DCDC is its high cost. This compound is relatively expensive compared to other organic materials.
Zukünftige Richtungen
There are several future directions for research on DCDC. One potential area of research is in the development of new organic electronic devices. DCDC has shown promise as an electron-transporting material, and further research could lead to the development of more efficient and cost-effective devices. Another potential area of research is in the development of new methods for synthesizing DCDC. This could lead to more efficient and cost-effective production of this compound. Finally, research could also focus on the potential use of DCDC in other scientific research applications, such as in the field of catalysis.
Synthesemethoden
The synthesis of DCDC can be achieved through various methods. One common method is the reaction of cyclohexylamine and dimethylamine with 1,3-dichlorobenzene in the presence of a base such as potassium carbonate. This reaction produces DCDC as a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DCDC has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics. DCDC has been found to be an effective electron-transporting material in organic field-effect transistors. This compound has also been studied for its potential use in organic solar cells.
Eigenschaften
CAS-Nummer |
104560-38-5 |
|---|---|
Produktname |
1,3-Benzenedicarboxamide, N,N'-dicyclohexyl-N,N'-dimethyl- |
Molekularformel |
C22H32N2O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-N,3-N-dicyclohexyl-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H32N2O2/c1-23(19-12-5-3-6-13-19)21(25)17-10-9-11-18(16-17)22(26)24(2)20-14-7-4-8-15-20/h9-11,16,19-20H,3-8,12-15H2,1-2H3 |
InChI-Schlüssel |
YNEZREJTAJZEQE-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)C(=O)N(C)C3CCCCC3 |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)C(=O)N(C)C3CCCCC3 |
Synonyme |
N,N'-Dicyclohexyl-N,N'-dimethylisophthalamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



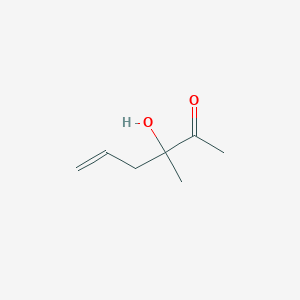
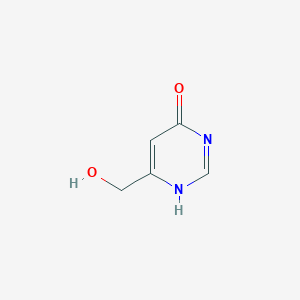
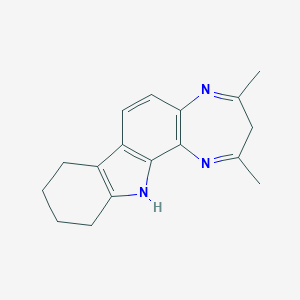
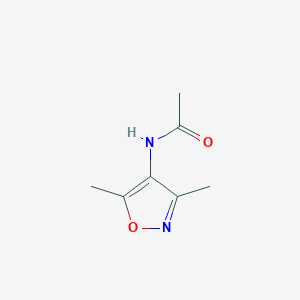
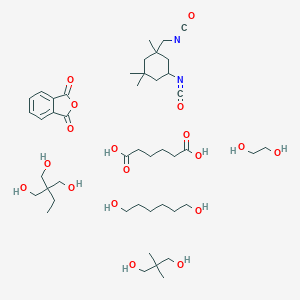
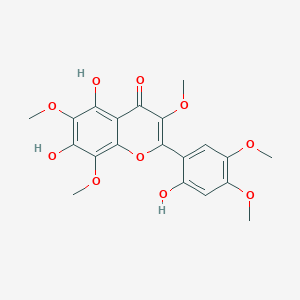
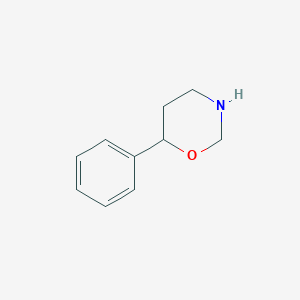
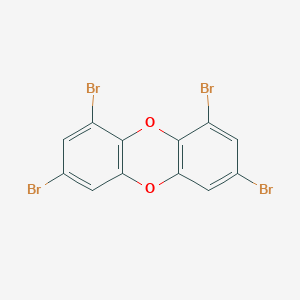
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
